BMSpep-57 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

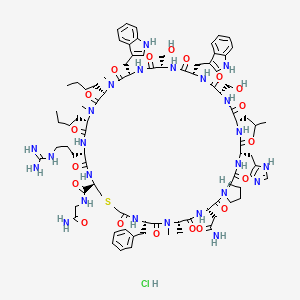

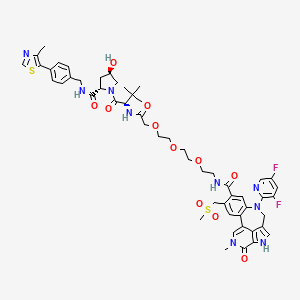

BMSpep-57 (hydrochloride) is a potent and competitive macrocyclic peptide inhibitor of the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This compound has shown significant potential in immunotherapy by enhancing T cell function and increasing the production of interleukin-2 (IL-2) in peripheral blood mononuclear cells .

Preparation Methods

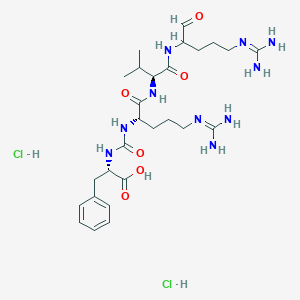

Synthetic Routes and Reaction Conditions: BMSpep-57 (hydrochloride) is synthesized through a series of peptide coupling reactions. The sequence of the peptide is {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly, with a sulfide bridge between mercaptoacetic acid and cysteine . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of BMSpep-57 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as preparative HPLC, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: BMSpep-57 (hydrochloride) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions:

Peptide Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.

Cyclization Reagents: Mercaptoacetic acid is used to form the sulfide bridge between the cysteine residue and the peptide chain

Major Products: The major product formed from these reactions is the cyclic peptide BMSpep-57 (hydrochloride), which exhibits high purity and stability .

Scientific Research Applications

BMSpep-57 (hydrochloride) has several scientific research applications, including:

Immunotherapy: It is used to inhibit the PD-1/PD-L1 interaction, thereby enhancing T cell function and increasing IL-2 production. .

Biological Studies: The compound is used to study the mechanisms of T cell exhaustion and immune checkpoint pathways

Drug Development: BMSpep-57 (hydrochloride) serves as a lead compound for developing new immunotherapeutic agents targeting the PD-1/PD-L1 pathway

Mechanism of Action

BMSpep-57 (hydrochloride) exerts its effects by competitively inhibiting the interaction between PD-1 and PD-L1. PD-1 is a cell surface receptor expressed on T cells, while PD-L1 is a transmembrane protein expressed on tumor cells and antigen-presenting cells. By binding to PD-L1 with high affinity, BMSpep-57 (hydrochloride) prevents PD-1 from engaging with its ligand, thereby blocking the inhibitory signal that leads to T cell exhaustion. This results in enhanced T cell activation and increased production of IL-2 .

Comparison with Similar Compounds

BMSpep-55: Another macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with similar binding affinity and mechanism of action

BMSpep-56: A structurally related peptide with slight modifications in the amino acid sequence, leading to differences in binding affinity and stability

Uniqueness of BMSpep-57 (hydrochloride): BMSpep-57 (hydrochloride) stands out due to its high binding affinity to PD-L1 (dissociation constants of 19 nM and 19.88 nM in MST and SPR assays, respectively) and its ability to inhibit PD-1/PD-L1 binding with an IC50 of 7.68 nM. Additionally, it induces high levels of IL-2 production in peripheral blood mononuclear cells, making it a potent immunotherapeutic agent .

Properties

IUPAC Name |

(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHYRZSAMTCOQ-IKIWNWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H127ClN24O19S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1904.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,4-Dihydroxyphenoxy)-2-hydroxypropyl]-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride](/img/structure/B8143699.png)

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B8143721.png)